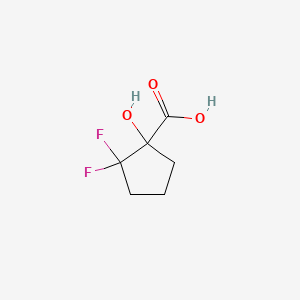
2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid is an organic compound with the molecular formula C6H8F2O3. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid group attached to a cyclopentane ring. It is a white crystalline powder that is soluble in water and has a melting point of approximately 60-65°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid typically involves the fluorination of cyclopentane derivatives. One common method includes the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 2,2-Difluoro-1-oxocyclopentane-1-carboxylic acid.
Reduction: 2,2-Difluoro-1-hydroxycyclopentane-1-methanol.
Substitution: 2-Methoxy-2-fluoro-1-hydroxycyclopentane-1-carboxylic acid.
Scientific Research Applications
2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms which can enhance binding affinity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- 2,2-Difluorocyclopropane-1-carboxylic acid
- 2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid
- 2,2-Difluoro-2H-1,3-benzodioxole-4-carboxylic acid
Comparison: Compared to these similar compounds, 2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the cyclopentane ring
Properties
Molecular Formula |
C6H8F2O3 |
|---|---|
Molecular Weight |
166.12 g/mol |
IUPAC Name |
2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F2O3/c7-6(8)3-1-2-5(6,11)4(9)10/h11H,1-3H2,(H,9,10) |
InChI Key |
ODOPZAMUCBHSOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(F)F)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


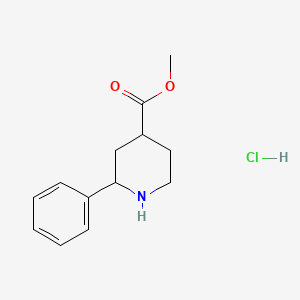
![tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)
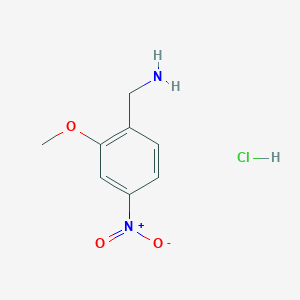


![N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride](/img/structure/B13573806.png)
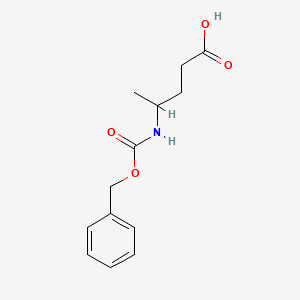
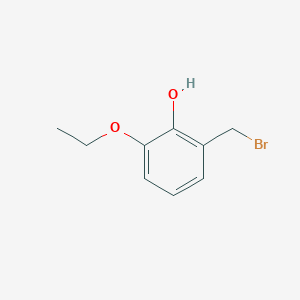
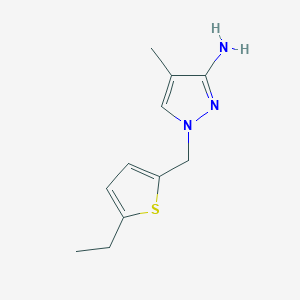
![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)
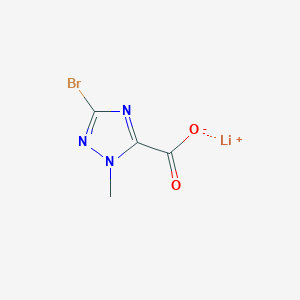
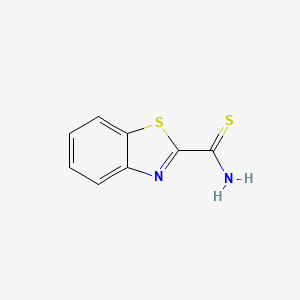
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)

